Octahydro-7H-2,5-ethanoinden-7-one
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Overview
Description
Octahydro-7H-2,5-ethanoinden-7-one: is an organic compound with the molecular formula C11H16O . It is characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a seven-membered ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-7H-2,5-ethanoinden-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the desired cyclic structure. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Octahydro-7H-2,5-ethanoinden-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Octahydro-7H-2,5-ethanoinden-7-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of cyclic ketones and their interactions with biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Octahydro-7H-2,5-ethanoinden-7-one exerts its effects depends on its interactions with molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved may vary depending on the application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): A high explosive with a similar octahydro structure but different functional groups.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar cyclic structures used in fragrances and other applications.
Uniqueness: Octahydro-7H-2,5-ethanoinden-7-one is unique due to its specific ring structure and ketone functional group, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
65989-65-3 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
tricyclo[4.3.2.03,8]undecan-4-one |
InChI |
InChI=1S/C11H16O/c12-11-6-8-2-1-7-3-9(4-8)10(11)5-7/h7-10H,1-6H2 |
InChI Key |
SQXDWOUWZMEMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC1CC3C(=O)C2 |
Origin of Product |
United States |
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